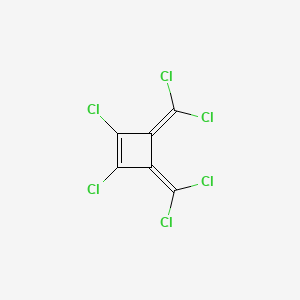

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene

Descripción

1,2-Dicloro-3,4-bis(diclorometileno)ciclobuteno es un compuesto químico con la fórmula molecular C6Cl6. Es conocido por su estructura única, que incluye dos grupos diclorometileno unidos a un anillo de ciclobuteno.

Propiedades

Número CAS |

1128-20-7 |

|---|---|

Fórmula molecular |

C6Cl6 |

Peso molecular |

284.8 g/mol |

Nombre IUPAC |

1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutene |

InChI |

InChI=1S/C6Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12 |

Clave InChI |

CRBWLZHAYSNDPR-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,2-Dicloro-3,4-bis(diclorometileno)ciclobuteno típicamente involucra la cloración de derivados de ciclobuteno. Un método común incluye la reacción de ciclobuteno con gas cloro bajo condiciones controladas para introducir los grupos diclorometileno. La reacción generalmente se lleva a cabo en presencia de un catalizador para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar procesos de cloración a gran escala, donde el ciclobuteno reacciona con cloro en un reactor de flujo continuo. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se optimizan para maximizar la eficiencia de producción y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-Dicloro-3,4-bis(diclorometileno)ciclobuteno experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de ciclobuteno clorados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la eliminación de átomos de cloro.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los átomos de cloro son reemplazados por otros nucleófilos

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Hidróxido de sodio u otras bases fuertes en soluciones acuosas o alcohólicas

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de ciclobuteno clorados y desclorados, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

1,2-Dicloro-3,4-bis(diclorometileno)ciclobuteno tiene varias aplicaciones en investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos diclorometileno en otros compuestos.

Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluidas sus interacciones con enzimas y proteínas.

Medicina: Se investiga por su posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente aquellos dirigidos a vías moleculares específicas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas

Mecanismo De Acción

El mecanismo de acción de 1,2-Dicloro-3,4-bis(diclorometileno)ciclobuteno involucra su interacción con varios objetivos moleculares. Los grupos diclorometileno pueden participar en reacciones electrófilas y nucleofílicas, lo que permite que el compuesto modifique otras moléculas. Estas interacciones pueden afectar las vías moleculares, incluida la actividad enzimática y la función de las proteínas .

Comparación Con Compuestos Similares

Compuestos Similares

- 1,2-Dicloro-3,4-dimetilen-ciclobuteno

- 1,2-Dicloro-3,4-diclorociclobuteno

- 1,2,3,4-Tetraclorociclobuteno

Singularidad

1,2-Dicloro-3,4-bis(diclorometileno)ciclobuteno es único debido a su disposición específica de grupos diclorometileno en el anillo de ciclobuteno. Esta estructura imparte propiedades químicas distintas, haciéndola valiosa para aplicaciones especializadas en investigación e industria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.